molecular formula C₅₈H₇₃N₁₃O₁₈S B612724 Caerulein (desulfated) CAS No. 20994-83-6

Caerulein (desulfated)

Cat. No. B612724
CAS RN: 20994-83-6
M. Wt: 1272.34
InChI Key:
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Description

Caerulein (desulfated) is the desulfurated form of Caerulein . Caerulein is a decapeptide having the same five carboxyl-terminal amino acids as gastrin and cholecystokinin (CCK) .


Molecular Structure Analysis

The molecular formula of Caerulein (desulfated) is C58H73N13O18S . Its molecular weight is 1272.34 . The chemical structure is consistent with the structure determined by H-NMR .


Physical And Chemical Properties Analysis

The physical and chemical properties of Caerulein (desulfated) include a molecular weight of 1272.34 and a molecular formula of C58H73N13O18S . It is soluble in water .

Scientific Research Applications

  • Gastrointestinal Actions : Caerulein, originally isolated from frog skins, is a decapeptide that shares structural similarities with gastrin and cholecystokinin (CCK). Sulfation at tyrosine in position 7 significantly alters its action. Desulfated caerulein has much lower potency in stimulating gastric and pancreatic secretions and gallbladder contraction compared to natural caerulein (Johnson, Stening, & Grossman, 1970).

  • Effect on Acid Secretion : Both pentagastrin and desulfated caerulein evoke similar maximal rates of acid secretion from Heidenhain pouches in dogs. This suggests that the sulfation of tyrosyl in peptides with the active center of gastrin changes them from full agonists to partial agonists for gastric secretion in dogs (Gadacz & Way, 1972).

  • Binding to Pancreatic Cells : Desulfated caerulein inhibits the binding of [3H]caerulein to dispersed acinar cells from rat pancreas, indicating its role in the interaction with pancreatic cells (Christophe, de Neef, Deschodt-Lanckman, & Robberecht, 1978).

  • Effect on Gastric Secretion : In cats, desulfated caerulein, along with other CCK type peptides, acts as a full agonist for acid secretion, suggesting species-specific differences in the activity of these peptides (Way, 1971).

  • Structural Determination and Variants : Research on caerulein-like peptides from the Australian Blue Mountains tree frog reveals the presence of desulfated analogues. Structural determination is aided by techniques like negative ion electrospray mass spectrometry (Wabnitz, Bowie, & Tyler, 1999; Boontheung, Alewood, Brinkworth, Bowie, Wabnitz, & Tyler, 2002).

  • Receptor Binding and Physiological Effects : Studies on caerulein and related peptides' affinities for cholecystokinin (CCK) receptors in the brain and pancreas indicate that specific structural features are critical for binding and subsequent physiological actions (Fujimoto, Igano, Watanabe, Irie, Inouye, & Okabayashi, 1985).

Future Directions

Research on Caerulein (desulfated) and related peptides continues to be an active area of study. For example, a study found that Caerulein-related peptides have insulin-releasing activities . Another study suggested that Caerulein could be a potential therapeutic candidate in the treatment of chronic pancreatitis .

properties

IUPAC Name

(3S)-3-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H73N13O18S/c1-29(72)49(71-57(88)40(23-31-12-14-33(73)15-13-31)68-56(87)43(26-48(79)80)69-52(83)37(16-18-44(59)74)65-51(82)36-17-19-45(75)63-36)58(89)62-28-46(76)64-41(24-32-27-61-35-11-7-6-10-34(32)35)54(85)66-38(20-21-90-2)53(84)70-42(25-47(77)78)55(86)67-39(50(60)81)22-30-8-4-3-5-9-30/h3-15,27,29,36-43,49,61,72-73H,16-26,28H2,1-2H3,(H2,59,74)(H2,60,81)(H,62,89)(H,63,75)(H,64,76)(H,65,82)(H,66,85)(H,67,86)(H,68,87)(H,69,83)(H,70,84)(H,71,88)(H,77,78)(H,79,80)/t29-,36+,37+,38+,39+,40+,41+,42+,43+,49+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLTWEUIUPCNAM-HYAOXDFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H73N13O18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caerulein, desulfated

CAS RN

20994-83-6
Record name Caerulein, 4-desulfo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020994836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caerulein, 4-desulfo-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.114
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
10
Citations
P Robberecht… - European Journal of …, 1978 - Wiley Online Library
1 A comparison has been made of the ability of caerulein and caerulein analogs to compete with [ 3 H]caerulein for binding to dispersed rat pancreatic acinar cells and to semi‐purified …
Number of citations: 32 febs.onlinelibrary.wiley.com
TR Gadacz, LW Way - The American Journal of Surgery, 1972 - Elsevier
Caerulein, desulfated caerulein, the octapeptide of cholecystokinin, cholecystokinin, and pentagastrin were compared for stimulation of acid secretion from Heidenhain pouches in dogs…
Number of citations: 6 www.sciencedirect.com
OK Zahid, M Mechkarska, OO Ojo… - General and …, 2011 - Elsevier
Caerulein-related peptides were identified in norepinephrine-stimulated skin secretions of the tetraploid frog Xenopus borealis and the octoploid frog Xenopus amieti using negative ion …
Number of citations: 33 www.sciencedirect.com
PA Wabnitz, JH Bowie, MJ Tyler… - European Journal of …, 2000 - Wiley Online Library
The skin secretions of female and male Litoria splendida have been monitored monthly over a three‐year period using HPLC and electrospray mass spectrometry. Two minor peptides …
Number of citations: 81 febs.onlinelibrary.wiley.com
JH Bowie, MJ Tyler - Handbook of biologically active peptides, 2006 - Elsevier
Amphibians generally have at least one potent neuropeptide in their dorsal skin secretions. Caerulein [pEQDY(SO 3 )TGWMDF-NH 2 ] is common in a number of frog genera and has …
Number of citations: 23 www.sciencedirect.com
MA Della-Fera, CA Baile - Physiology & Behavior, 1981 - Elsevier
Cholecystokinin (CCK) peptides and receptors have been shown to be present in the brain as well as in gastrointestinal organs. While functions for peripheral CCK are well recognized, …
Number of citations: 21 www.sciencedirect.com
M Korc, LM Matrisian… - Proceedings of the …, 1984 - National Acad Sciences
Cholecystokinin octapeptide (CCK8), the COOH-terminal moiety of cholecystokinin (CCK), exerted a rapid inhibitory effect on total cell-associated 125I-labeled epidermal growth factor (…
Number of citations: 66 www.pnas.org
MO Miceli, M Steiner - European journal of pharmacology, 1989 - Elsevier
Neuronal cholecystokinin (CCK) binding sites were studied in the Syriam hamster, a species with unique CNS localizations of CCK immunoreactivity. Preliminary studies of hamster …
Number of citations: 18 www.sciencedirect.com
WW Lee - 1972 - escholarship.mcgill.ca
Untitled Page 1 Page 2 Page 3 Page 4 Acknowledgements l wish to express my gratitude to Dr. A. Beaulnes, the director of this research, for his guidance during the period of this work. …
Number of citations: 3 escholarship.mcgill.ca
MI Grossman - Protein and Polypeptide Hormones, 1971 - Excerpta Medica, Amsterdam
Number of citations: 18

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